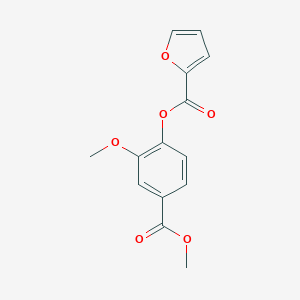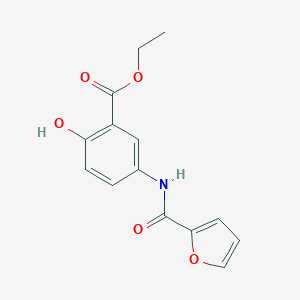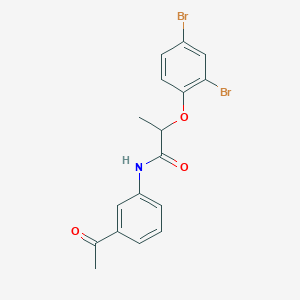![molecular formula C15H15NO5S B309286 Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309286.png)
Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate, also known as EHPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EHPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.4 g/mol.
Mécanisme D'action
The mechanism of action of Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the Akt pathway. In enzyme inhibition, this compound has been shown to bind to the active site of carbonic anhydrase and inhibit its activity. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In enzyme inhibition, this compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and respiration. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, its high cost and limited availability may limit its use in some experiments. Additionally, further studies are needed to fully understand the toxicity and safety of this compound.
Orientations Futures
There are several future directions for the study of Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate. One potential direction is the development of this compound-based materials with potential applications in electronic devices. Another potential direction is the study of the mechanism of action of this compound in various physiological processes. Further studies are also needed to fully understand the toxicity and safety of this compound and its potential applications in cancer research.
Méthodes De Synthèse
Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate can be synthesized by the reaction of 2-hydroxy-5-nitrobenzoic acid with phenylsulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with ethyl alcohol and potassium carbonate to obtain this compound. This synthesis method has been optimized to achieve a high yield of this compound with high purity.
Applications De Recherche Scientifique
Ethyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate has been studied for its potential applications in various fields, including cancer research, enzyme inhibition, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In enzyme inhibition, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic devices.
Propriétés
Formule moléculaire |
C15H15NO5S |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
ethyl 5-(benzenesulfonamido)-2-hydroxybenzoate |
InChI |
InChI=1S/C15H15NO5S/c1-2-21-15(18)13-10-11(8-9-14(13)17)16-22(19,20)12-6-4-3-5-7-12/h3-10,16-17H,2H2,1H3 |
Clé InChI |
SVKRYDPEFIPNRA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)O |
SMILES canonique |
CCOC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-[(2-ethylhexanoyl)amino]-N-isobutylbenzamide](/img/structure/B309203.png)
![4-chloro-N-phenyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309205.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309207.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![N-(3-methylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309213.png)



![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309225.png)
![Ethyl 2-hydroxy-5-[(methoxyacetyl)amino]benzoate](/img/structure/B309226.png)